

Application Notes and Protocols: Carsalam as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carsalam*

Cat. No.: *B1662507*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Carsalam** (2H-1,3-benzoxazine-2,4(3H)-dione) as a key intermediate in organic synthesis. The document details protocols for the synthesis of **Carsalam** and its subsequent derivatization to obtain a variety of functionalized molecules, including those with potential therapeutic applications.

Introduction to Carsalam

Carsalam, with the systematic name 2H-1,3-benzoxazine-2,4(3H)-dione, is a heterocyclic compound that serves as a valuable building block in synthetic organic chemistry. Its rigid bicyclic structure, containing both an activated amide and a cyclic carbamate, allows for selective reactions to generate a diverse range of derivatives. This versatility makes **Carsalam** an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and polymers.^[1]

Synthesis of Carsalam

Carsalam can be efficiently synthesized from readily available starting materials. Two common methods are presented below, with the modern approach offering a more environmentally friendly and higher-yielding process.

Traditional Synthesis from Salicylamide and Ethyl Chloroformate

A traditional method for synthesizing **Carsalam** involves the reaction of salicylamide with ethyl chloroformate in the presence of a base like pyridine.

Experimental Protocol:

- To a solution of salicylamide (3.0 moles) in anhydrous pyridine (6.0 moles), slowly add ethyl chloroformate (6.0 moles) with stirring at 0°C.
- Reflux the resulting orange solution for 5 hours.
- Pour the reaction mixture into 2 liters of ice water.
- Filter the precipitate and wash it twice with 0.5 liters of water.
- Recrystallize the product from an acetone-ethanol (50:50) mixture to obtain pure **Carsalam**.
[2]

Parameter	Value	Reference
Starting Material	Salicylamide	[2]
Reagent	Ethyl Chloroformate	[2]
Solvent	Anhydrous Pyridine	[2]
Yield	83%	[2]
Melting Point	227.5-228.5°C	[2]

Modern, High-Yield Synthesis from Salicylamide and Diethyl Carbonate

A more recent and improved method utilizes diethyl carbonate as a less toxic and moisture-stable reagent, offering higher yields and purity.

Experimental Protocol:

- In a 1.5 L reactor, charge 253 g (2.15 mol, 3.0 eq.) of diethyl carbonate and 100 g (0.715 mol, 1.0 eq.) of salicylamide. Stir the resulting suspension for 15 minutes.
- Add 309 g of 20 wt% sodium ethoxide in ethanol (0.93 mol, 1.3 eq.) to the mixture.
- Heat the reaction mixture to 80°C and stir for 2 hours, during which a white precipitate will form.
- Cool the mixture to 50°C and add 387 g of water, stirring until the solution becomes clear.
- Cool the reaction mixture to 0°C.
- Slowly add 109 g of 12 M HCl (1.07 mol, 1.5 eq.) dropwise over 1 hour to precipitate the product.
- Filter the suspension and wash the filter cake sequentially with 231 g of ethanol and 515 g of water.
- Dry the product under vacuum at 50°C for 5 hours to yield **Carsalam** as a white crystalline solid.

Parameter	Value	Reference
Starting Material	Salicylamide	
Reagent	Diethyl Carbonate, Sodium Ethoxide	
Yield	90%	
Purity (HPLC)	>99.9%	

Application of **Carsalam** in the Synthesis of N-Substituted Derivatives

The nitrogen atom of the benzoxazine ring in **Carsalam** can be readily functionalized, most commonly through N-alkylation, providing access to a wide array of 3-substituted-2H-1,3-

benzoxazine-2,4(3H)-diones. These derivatives are precursors to N-substituted salicylamides and have been investigated for various biological activities.

General Protocol for N-Alkylation of Carsalam

Experimental Protocol:

- In a suitable reaction vessel, dissolve **Carsalam** (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAC).
- Add a slight molar excess of a base, such as sodium carbonate (Na_2CO_3).
- Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents) to the reaction mixture.
- Heat the reaction mixture to a temperature between 60-80°C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
- Filter the solid, wash with water, and dry.
- Purify the crude product by recrystallization or column chromatography.

Parameter	Value
Solvents	DMF, DMAC
Base	Sodium Carbonate
Temperature	60-80°C
Reaction Time	2-18 hours

Application in the Synthesis of Bioactive Molecules

Carsalam is a valuable intermediate for the synthesis of compounds with potential therapeutic applications, including antimycobacterial and anticonvulsant agents.

Synthesis of Antimycobacterial Agents: 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives

Derivatives of **Carsalam**, such as 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-diones, have shown promising in vitro activity against *Mycobacterium avium* and *Mycobacterium kansasii*.^[3] The synthesis involves the N-benylation of **Carsalam**.

Experimental Protocol (Representative):

- To a solution of **Carsalam** (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
- Add the appropriately substituted benzyl bromide (1.1 equivalents) and stir the mixture at room temperature for 12-24 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash thoroughly with water, and dry.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dione derivative.

Parameter	Value
Reactants	Carsalam, Substituted Benzyl Bromide
Base	Potassium Carbonate
Solvent	DMF
Temperature	Room Temperature

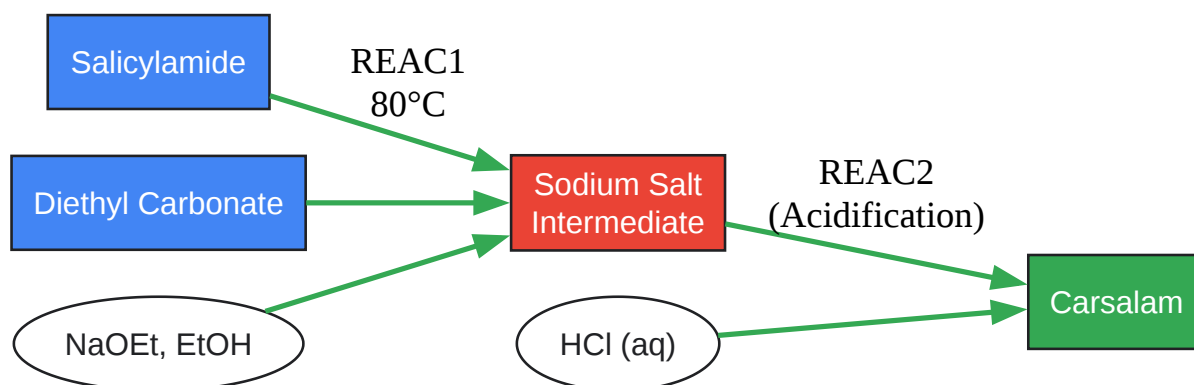
Synthesis of Anticonvulsant Agents: N-Substituted Salicylamides

The ring-opening of N-alkylated **Carsalam** derivatives with amines provides a straightforward route to N-substituted salicylamides, a class of compounds that has been explored for anticonvulsant properties.

Experimental Protocol (Generalized):

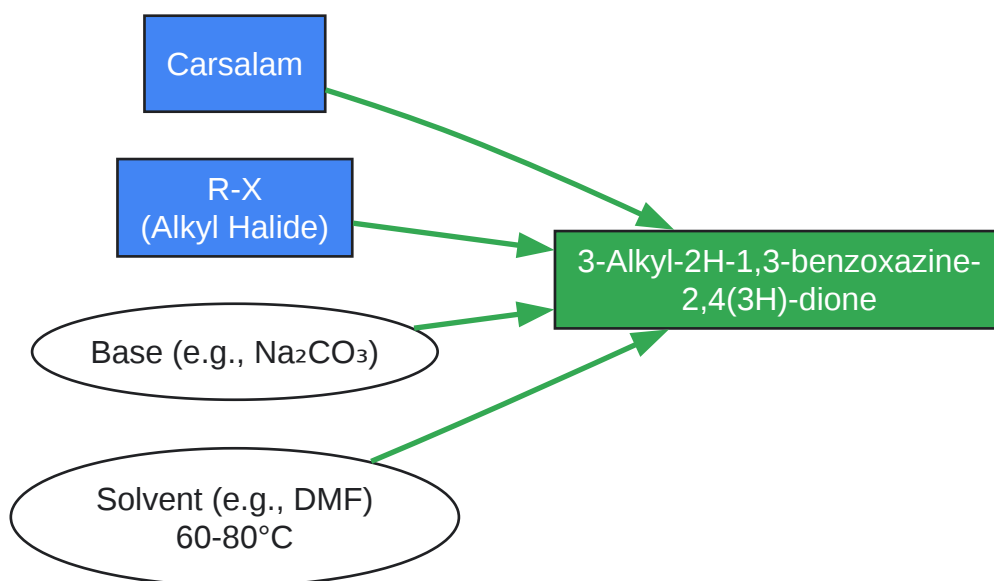
- Synthesize the desired 3-alkyl-2H-1,3-benzoxazine-2,4(3H)-dione from **Carsalam** using the general N-alkylation protocol (Section 3.1).
- Dissolve the N-alkylated **Carsalam** derivative (1.0 equivalent) in a suitable solvent such as ethanol or THF.
- Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure.
- Purify the resulting N-substituted salicylamide by column chromatography or recrystallization.

Visualizations



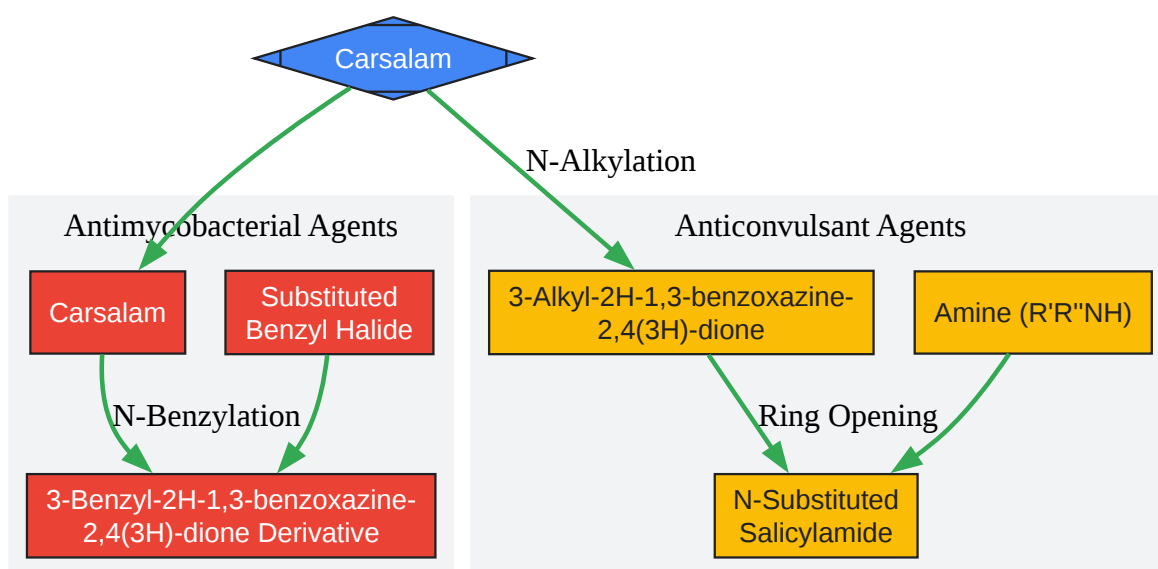
[Click to download full resolution via product page](#)

Caption: Synthesis of **Carsalam** from Salicylamide.



[Click to download full resolution via product page](#)

Caption: N-Alkylation of **Carsalam**.



[Click to download full resolution via product page](#)

Caption: Synthesis of Bioactive Molecules from **Carsalam**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of some N-substituted salicylamides structurally related to certain antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Carsalam as a Versatile Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662507#using-carsalam-as-an-intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com